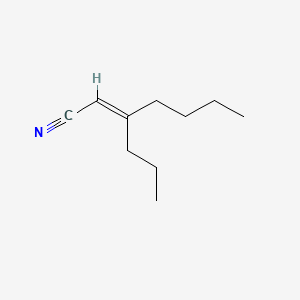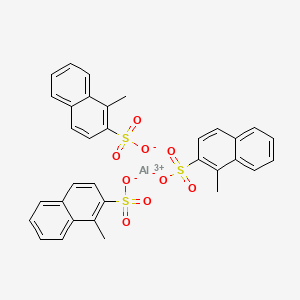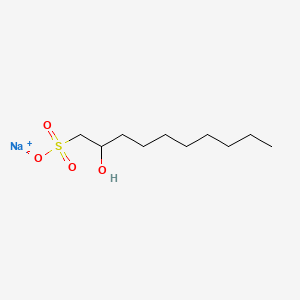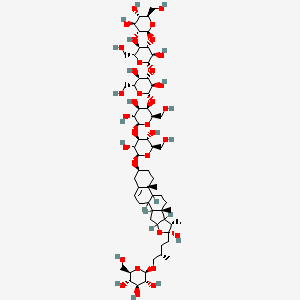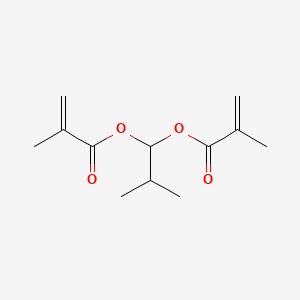![molecular formula C14H10ClFN4O2S B12651167 Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with chloro, fluoro, pyridinyl, and pyrazolyl groups. These substitutions confer distinct chemical properties and biological activities, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzenesulfonamide core: This is achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the benzenesulfonamide core.
Attachment of the pyridinyl and pyrazolyl groups: These groups are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- undergoes various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Coupling reactions: The pyridinyl and pyrazolyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex polycyclic structures.
科学的研究の応用
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Biological research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial applications: It is used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and promoting tumor growth. By inhibiting CA IX, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
類似化合物との比較
Similar Compounds
Benzenesulfonamide, N-chloro-N-fluoro-: Similar in structure but lacks the pyridinyl and pyrazolyl groups.
Benzenesulfonamide, 4-(3-chloro-4-cyanophenoxy)-3-cyano-N-(5-fluoro-2-pyridinyl)-: Contains additional cyano groups and a different substitution pattern.
Uniqueness
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- is unique due to its specific combination of chloro, fluoro, pyridinyl, and pyrazolyl groups. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H10ClFN4O2S |
|---|---|
分子量 |
352.8 g/mol |
IUPAC名 |
4-chloro-2-fluoro-N-(2-pyridin-2-ylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H10ClFN4O2S/c15-10-4-5-12(11(16)9-10)23(21,22)19-14-6-8-18-20(14)13-3-1-2-7-17-13/h1-9,19H |
InChIキー |
MPNSNZPKUAKLLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2C(=CC=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


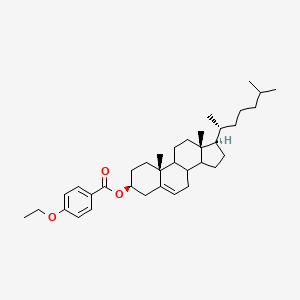
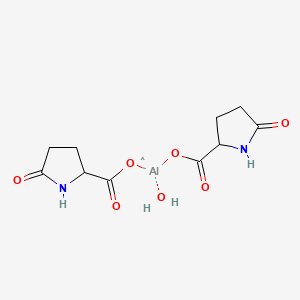
![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)

